molecular formula C9H13BO3 B14081327 (3-(Methoxymethyl)-5-methylphenyl)boronic acid

(3-(Methoxymethyl)-5-methylphenyl)boronic acid

Cat. No.: B14081327
M. Wt: 180.01 g/mol
InChI Key: FZCDFZVDWRITQY-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound has a methoxymethyl group and a methyl group attached to the phenyl ring, making it unique in its structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)-5-methylphenyl)boronic acid typically involves the reaction of 3-(Methoxymethyl)-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:

    Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To improve efficiency and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced to form boronates.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or sodium perborate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens or other electrophiles.

Major Products Formed

    Phenols: Formed through oxidation.

    Boronates: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

(3-(Methoxymethyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in:

    Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.

    Drug delivery: Its reversible binding allows for controlled release of drugs.

    Catalysis: Acts as a catalyst in various organic reactions by stabilizing transition states.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.

    5-Methylphenylboronic acid: Similar structure but lacks the methoxymethyl group.

    Phenylboronic acid: Basic structure without any substituents.

Uniqueness

(3-(Methoxymethyl)-5-methylphenyl)boronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[3-(methoxymethyl)-5-methylphenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-7-3-8(6-13-2)5-9(4-7)10(11)12/h3-5,11-12H,6H2,1-2H3

InChI Key

FZCDFZVDWRITQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)COC)C)(O)O

Origin of Product

United States

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